3,3,3-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide
Description
3,3,3-Trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide is a fluorinated small molecule featuring a thiazole core substituted with a pyridin-3-ylamino group and a phenyl ring. The trifluoropropanamide moiety at the terminal end enhances its lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in kinase inhibition or protein-targeted drug discovery. Its molecular scaffold combines aromatic heterocycles (thiazole, pyridine) with fluorine atoms, which are often employed to modulate pharmacokinetic properties such as membrane permeability and resistance to oxidative metabolism .
Properties
IUPAC Name |
3,3,3-trifluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4OS/c18-17(19,20)8-15(25)22-12-5-3-11(4-6-12)14-10-26-16(24-14)23-13-2-1-7-21-9-13/h1-7,9-10H,8H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRAZOMCPLLFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Coupling with pyridine: The thiazole intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via nucleophilic substitution or other fluorination techniques.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the production of high-purity material.
Chemical Reactions Analysis
Trifluoromethyl Group
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Stability : Resists hydrolysis under physiological conditions but participates in nucleophilic substitutions under strong bases (e.g., KOH/EtOH).
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Electron-withdrawing effects : Enhances electrophilicity of adjacent carbonyl groups, facilitating amide bond cleavage in acidic environments (e.g., HCl/MeOH).
Pyridine and Thiazole Rings
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Pyridine :
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Thiazole :
Amide Bond
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Hydrolysis : Cleaved under acidic (6M HCl, reflux) or basic (NaOH/EtOH, 70°C) conditions to yield carboxylic acid and aniline derivatives.
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Transamidation : Reacts with primary amines (e.g., benzylamine) in the presence of TiCl<sub>4</sub> to form substituted amides.
Mechanistic Insights from Structural Studies
Cocrystal structures (e.g., PDB ID 7Z74) reveal how substituents influence reactivity :
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Thiazole orientation : Meta-substituted phenyl groups on the thiazole enhance steric complementarity with kinase domains, reducing off-target reactivity .
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Hydrogen bonding : The amide C=O forms water-mediated H-bonds with protein residues (e.g., A1189), stabilizing transition states during enzymatic interactions .
Selectivity and Side Reactions
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Competitive pathways :
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Mitigation strategies :
Comparative Reactivity with Analogues
| Feature | 3,3,3-Trifluoro Derivative | Non-fluorinated Analogue |
|---|---|---|
| Amide hydrolysis rate (pH 7) | 0.12 h<sup>−1</sup> | 0.45 h<sup>−1</sup> |
| Thiazole oxidation yield | 78% (sulfoxide) |
Scientific Research Applications
3,3,3-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: Its properties make it suitable for the development of new pesticides or herbicides.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a potent inhibitor or activator of its target.
Comparison with Similar Compounds
Table 1: Comparison with Ureido-Thiazole Derivatives
| Compound | Functional Group | Molecular Weight | Yield (%) | ESI-MS [M+H]+ |
|---|---|---|---|---|
| Target Compound | Trifluoropropanamide | ~420–440* | N/A | N/A |
| 10d (CAS: N/A) | Ureido (4-CF₃-phenyl) | 548.2 | 93.4 | 548.2 |
| 10e (CAS: N/A) | Ureido (3-CF₃-phenyl) | 548.2 | 92.0 | 548.2 |
| 10f (CAS: N/A) | Ureido (3-Cl-phenyl) | 514.2 | 89.1 | 514.2 |
*Estimated based on analogs in .
Fluorinated Arylthioether Derivatives ()
The compound 3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide (CAS 922875-40-9) differs structurally:
- Thioether vs. Amide Linkage : The thioether group in this analog may reduce metabolic stability compared to the amide in the target compound.
- Molecular Weight : Higher molecular weight (453.6 vs. ~420–440 Da) due to the benzo[d]thiazole and additional methyl groups.
- Fluorine Positioning : A single fluorine on the phenylthio group versus three fluorines in the target compound’s propanamide chain, which may influence target binding and solubility .
Methoxybenzamide Analogs ()
3-Methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide (CAS 1797557-90-4) shares the thiazole-pyridinamine-phenyl core but substitutes the trifluoropropanamide with a methoxybenzamide group:
Table 2: Key Structural and Physicochemical Comparisons
*Hypothesized based on structural similarity.
Biological Activity
3,3,3-Trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide is a compound of growing interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C18H17F3N4OS
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been observed to modulate the activity of specific receptors and enzymes involved in key physiological processes.
- TRPV3 Modulation : The compound has been identified as a potential modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which plays a crucial role in pain sensation and thermoregulation. TRPV3 is known to be activated by innocuous heat and inflammatory mediators .
- GABA(A) Receptor Interaction : Preliminary studies suggest that the compound may enhance GABA(A) receptor currents, indicating potential anxiolytic or anticonvulsant effects .
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Analgesic Activity : The modulation of TRPV3 suggests potential use in treating pain-related conditions. Increased TRPV3 expression has been linked to neuropathic pain models in rats .
- Anticonvulsant Properties : Analogous compounds have shown significant anticonvulsant activity in preclinical models, indicating that this compound may possess similar properties .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
